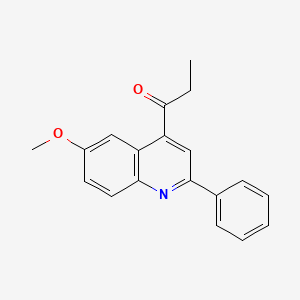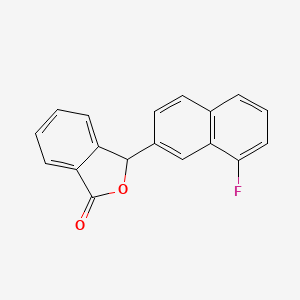
3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(8-Fluoronaphthalen-2-yl)isobenzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of isobenzofuranones. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluoronaphthalene moiety in the structure suggests potential unique reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Fluoronaphthalen-2-yl)isobenzofuran-1(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 8-fluoronaphthalene and phthalic anhydride.
Condensation Reaction: The key step involves the condensation of 8-fluoronaphthalene with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, under reflux conditions.
Cyclization: The intermediate product undergoes cyclization to form the isobenzofuranone ring system. This step may require heating and the use of a dehydrating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-(8-Fluoronaphthalen-2-yl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy or amino derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers or organic semiconductors.
Mécanisme D'action
The mechanism of action of 3-(8-Fluoronaphthalen-2-yl)isobenzofuran-1(3H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoronaphthalene moiety could enhance binding affinity or selectivity for certain targets, influencing the compound’s overall biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Naphthalen-2-yl)isobenzofuran-1(3H)-one: Lacks the fluorine atom, which may result in different reactivity and biological activity.
3-(8-Chloronaphthalen-2-yl)isobenzofuran-1(3H)-one: Contains a chlorine atom instead of fluorine, potentially altering its chemical and biological properties.
Uniqueness
The presence of the fluorine atom in 3-(8-Fluoronaphthalen-2-yl)isobenzofuran-1(3H)-one can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance metabolic stability and binding affinity in drug molecules, making this compound potentially more effective in certain applications compared to its non-fluorinated analogs.
Propriétés
Numéro CAS |
2965-42-6 |
|---|---|
Formule moléculaire |
C18H11FO2 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
3-(8-fluoronaphthalen-2-yl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C18H11FO2/c19-16-7-3-4-11-8-9-12(10-15(11)16)17-13-5-1-2-6-14(13)18(20)21-17/h1-10,17H |
Clé InChI |
VHELBITZVGEPQE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(OC2=O)C3=CC4=C(C=CC=C4F)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


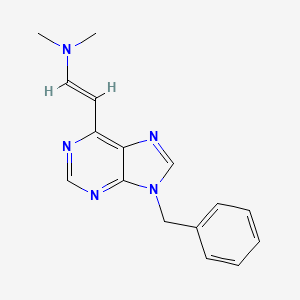
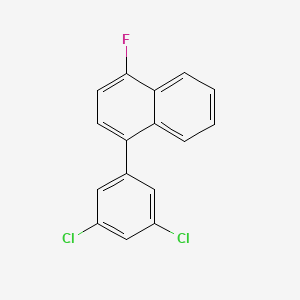
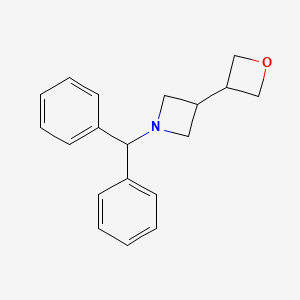
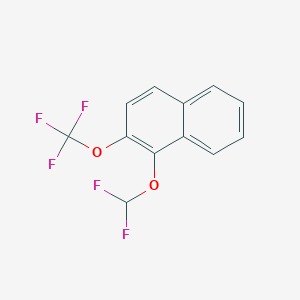




![1-{[Dimethyl(phenyl)silyl]oxy}-1,1,2,2,2-pentamethyldisilane](/img/structure/B11841949.png)
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B11841950.png)


